Compound Description: FOMMP is a pyridazin-3(2H)-one derivative investigated for its potential pharmaceutical applications as a protease inhibitor against SARS-CoV-2. [] Computational analyses like DFT, FMO, and molecular docking studies suggest promising antiviral properties. []
Relevance: FOMMP shares the core pyridazin-3(2H)-one structure with 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one. Both compounds possess similar substitutions at the 2-position of the pyridazinone ring, with FOMMP bearing a (4-fluorophenyl)-2-oxoethyl group and the target compound having a (3-fluorophenyl)methyl group. []
Compound Description: This compound features a 6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl group linked to a 4-(methoxycarbonyl)phenyl group via a methylene spacer. [] Its crystal structure reveals a twisted pyridazine ring and intermolecular hydrogen bonds. []
Relevance: This compound and 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one both possess a 4-bromophenyl group attached to the 6th position of the pyridazine ring. [] The presence of the 3-oxo-2,3,4,5-tetrahydropyridazine moiety in this compound, compared to the 3-oxopyridazine in the target, highlights a structural variation within the same chemical class.
Compound Description: This compound is a novel azaphenothiazine derivative synthesized via a transition metal-catalyzed cross-coupling reaction. [] It demonstrates potential as an antioxidant in lubricants and fuels due to its ease of oxidation to the corresponding sulfoxide. []
Compound Description: This halogenated chalcone derivative has been analyzed through X-ray diffraction, Hirshfeld surface analysis, and DFT studies. [] These investigations focused on understanding its intermolecular interactions, geometrical parameters, and electronic properties, including the HOMO-LUMO energy gap. []
Compound Description: This compound has been synthesized and characterized using single-crystal X-ray diffraction, revealing a planar region around its 8-amino and 3-methyl substituents. [] It exhibits potent inhibitory activity against c-Met and c-Kit kinases. []
Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. [] Both molecules exhibit a slightly distorted sofa conformation in their cyclohexene rings. []
Compound Description: This compound represents a system synthesized using a three-step methodology involving N-alkylation, CuAAC "click" chemistry, and [4+2] cycloaddition. [] This efficient strategy allows for the preparation of diversely substituted pyrrolo[3,4-d]pyridazin-1-ones. []
Relevance: Although it lacks the specific halogenated phenyl substituents, this compound shares the pyridazinone core with 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one. [] The presence of a fused pyrrole ring and a triazole substituent highlights its distinct structure and potential biological activity compared to the target compound.
Compound Description: This compound, synthesized via a multicomponent reaction, features a spirocyclic structure incorporating indole and pyrrolizine moieties. []
4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol
Compound Description: These two compounds, studied for their potential as antimicrobial and antifungal agents, were formulated together in thistle seed oil. [] The mixture demonstrated promising wound-healing properties in animal models. []
Compound Description: Synthesized through an electrochemically induced multicomponent transformation, this compound incorporates isoxazolone and pyran moieties. [] Its structure, confirmed by X-ray analysis, suggests potential applications in biomedical research, particularly for inflammatory diseases. []
Relevance: This compound and 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one share the 4-bromophenyl substituent. [] Despite this shared feature, the presence of isoxazolone and pyran rings distinguishes it structurally and functionally from the target compound.
Compound Description: This series of fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and assessed for their bactericidal activity. [] Some derivatives demonstrated strong inhibition against crop diseases, with 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibiting a 90% inhibition rate against cotton fusarium wilt. []
Compound Description: This piperidine derivative is synthesized asymmetrically using a domino reaction sequence starting from Baylis-Hillman adducts. [] The process involves an allylic acetate rearrangement, Ireland-Claisen rearrangement, and asymmetric Michael addition. []
Compound Description: This compound is a chalcone derivative characterized using NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. [] DFT calculations were employed to study its structural and spectral properties. []
Compound Description: This compound features a δ-valerolactone ring with a diethoxyphosphoryl substituent in an axial position. [] Its crystal structure reveals an unusual eclipsed conformation for the P—C bond and centrosymmetric dimers linked by O—H⋯O hydrogen bonds. []
Compound Description: This compound features a tetrahydropyridone ring with a skew boat conformation. [] The dihedral angle between its benzene and pyridine rings is 80.7(3)°. []
Compound Description: The crystal structure of this compound shows two molecules in the asymmetric unit, both with a sofa conformation of the pyrimidine ring. [] Intermolecular N—H⋯S hydrogen bonds link the molecules. []
Compound Description: TAK-802 is a potent acetylcholinesterase inhibitor investigated for its pharmacokinetic properties in several species. [] It is highly metabolized and primarily excreted via the biliary route. []
6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine
Compound Description: These two compounds, containing a pyrazolo[3,4-b]pyridine core, are studied for their crystal structures and hydrogen bonding patterns. []
Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole ring system and a thiazolidin-4-one group, the latter exhibiting disorder in its crystal structure. []
Compound Description: AS1940477 is a potent p38 MAP kinase inhibitor with a tetrahydropyrazolopyrimidine core and good oral bioavailability. [] It effectively blocks TNFα production, suggesting therapeutic potential for autoimmune diseases. []
Relevance: This compound and 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one share the pyridazin-3(2H)-one moiety and contain a 4-fluorophenyl group. [] The presence of the tetrahydropyrazolopyrimidine ring system and a 2-methylphenyl substituent in AS1940477 indicates a distinct structure and biological activity.
10-bromo-6-isobutyl-3-(4-fluorophenyl)-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one and 6-(methoxyphenyl)-8-methyl-3-phenyl-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one
Compound Description: These compounds are triazinoquinazolinone derivatives studied for their anticancer activity. [] They exhibit potent inhibitory effects on the growth of various cancer cell lines in vitro. []
Compound Description: The crystal structure of this compound shows that the benzene rings of the tolyl and trifluoromethylphenyl groups are not coplanar with the central pyridazine ring. []
Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, differing primarily in the orientation of the benzyl ring. []
Relevance: This compound is closely related to 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, sharing the core pyridazin-3(2H)-one structure. [] It possesses a 4-fluorophenyl group and a phenyl ring at position 6, making it a close analog of the target compound.
Compound Description: This compound contains a central 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine ring system and is slightly twisted, as evidenced by its crystal structure. []
Compound Description: This imidazolin-2-one derivative is stabilized by intermolecular hydrogen bonds in its crystal structure, while ab initio calculations suggest an intramolecular hydrogen bond in the gas phase. []
Compound Description: This compound is an imidazonaphthyridine derivative with a planar imidazonaphthyridine moiety and a nearly perpendicular methylpiperidine group. []
Compound Description: This tetrahydropyran derivative possesses two 4-bromophenyl groups and two methyl groups in an equatorial orientation. [] Intermolecular interactions involving C—H⋯O, C—H⋯π, and Br⋯Br contacts stabilize its crystal structure. []
6-methyl-4,5-dihydro-2H-pyridazin-3-ones
Compound Description: These compounds are synthesized through a stereospecific route involving the reaction of hydrazine hydrate with 4,5-dihydro-3H-4-acetyl furan-2-ones. [] An X-ray crystal structure study confirms their erythro configuration. []
4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (1) and 4-amino-3-bromo-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (3)
Compound Description: These compounds are nucleoside analogs with a pyrrolo[2,3-d]pyridazin-7-one core and a ribose sugar moiety. [] They have been investigated for their antiproliferative and antiviral activity but showed lower cytotoxicity and antiviral activity compared to their ribonucleoside counterparts. []
Compound Description: ATI22-107 is a dual pharmacophore compound designed to inhibit both PDE-III and LTCC, aiming to induce inotropic effects while minimizing diastolic Ca2+ increases. []
Compound Description: SN79 is a benzoxazolone derivative known to be a sigma-2 receptor antagonist, potentially implicated in cancer and neurodegenerative diseases. []
Compound Description: This compound, prepared by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one, forms infinite chains along the b-axis in its crystal structure due to C—H⋯O contacts. []
Compound Description: Synthesized under microwave irradiation, this compound consists of a pyrazolo[3,4-b]pyridine core with a dihedral angle of 6.45° between the pyrazole and pyridine planes. [, , ]
Compound Description: 4FPA, an organic compound, is analyzed using X-ray diffraction, FT-IR spectra, and DFT calculations to understand its structural, vibrational, and electronic properties. []
Compound Description: This compound is a non-centrosymmetric chalcone derivative with a dihedral angle of 22.7(1)° between its two benzene rings. [] Crystallographic analysis suggests the possibility of second-order nonlinear optical properties. []
Compound Description: A-278637 is a potent and selective ATP-sensitive potassium channel opener, demonstrating efficacy in suppressing urinary bladder contractions. [] Its high bladder selectivity over vascular effects makes it a promising therapeutic agent for treating overactive bladders. []
Compound Description: This compound features a chromene unit with a slightly non-planar geometry and a six-membered carbocyclic ring adopting an envelope conformation. [] It is stabilized by intramolecular and intermolecular hydrogen bonds. []
Compound Description: This compound is a purified crystalline oxazolidinone derivative with a purity of at least 96 wt.%. [] It has been characterized and patented for its pharmaceutical applications. []
6-methyl-2,4-disubstituted pyridazin-3(2H)-ones
Compound Description: This class of compounds represents a novel series of small-molecule agonists for formyl peptide receptors (FPRs). [] These agonists activate intracellular calcium mobilization and chemotaxis in human neutrophils. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.